molecular formula C17H32N4O5S3 B13819477 l-Methionylglycyl-l-methionyl-l-methionine

l-Methionylglycyl-l-methionyl-l-methionine

Cat. No.: B13819477
M. Wt: 468.7 g/mol
InChI Key: BOCWTHDHJPOLAY-AVGNSLFASA-N
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Description

l-Methionylglycyl-l-methionyl-l-methionine is a tripeptide composed of three methionine residues and one glycine residue Methionine is an essential amino acid that plays a critical role in various biological processes, including protein synthesis and metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Methionylglycyl-l-methionyl-l-methionine typically involves peptide bond formation between the amino acids. One common method is the solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of methionine and its derivatives, including this compound, can be achieved through fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli strains can be metabolically engineered to enhance methionine production by overexpressing key enzymes and optimizing fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

l-Methionylglycyl-l-methionyl-l-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Reduction of oxidized methionine residues back to methionine.

    Substitution: Substitution reactions involving the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles can be used under appropriate pH and temperature conditions.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Regeneration of methionine from its oxidized forms.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

l-Methionylglycyl-l-methionyl-l-methionine has several applications in scientific research:

Mechanism of Action

The mechanism of action of l-Methionylglycyl-l-methionyl-l-methionine involves its incorporation into proteins and peptides during synthesis. Methionine residues play a crucial role in initiating protein synthesis and can act as methyl donors in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and other molecular targets involved in protein synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

l-Methionylglycyl-l-methionyl-l-methionine is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties and potential applications compared to other similar compounds. Its multiple methionine residues may enhance its role in protein synthesis and metabolic processes.

Properties

Molecular Formula

C17H32N4O5S3

Molecular Weight

468.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C17H32N4O5S3/c1-27-7-4-11(18)15(23)19-10-14(22)20-12(5-8-28-2)16(24)21-13(17(25)26)6-9-29-3/h11-13H,4-10,18H2,1-3H3,(H,19,23)(H,20,22)(H,21,24)(H,25,26)/t11-,12-,13-/m0/s1

InChI Key

BOCWTHDHJPOLAY-AVGNSLFASA-N

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)O)N

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)O)N

Origin of Product

United States

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